Diphenyl pyridine-2,6-dicarboxylate Diphenyl pyridine-2,6-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 10448-12-1
VCID: VC21305237
InChI: InChI=1S/C19H13NO4/c21-18(23-14-8-3-1-4-9-14)16-12-7-13-17(20-16)19(22)24-15-10-5-2-6-11-15/h1-13H
SMILES: C1=CC=C(C=C1)OC(=O)C2=NC(=CC=C2)C(=O)OC3=CC=CC=C3
Molecular Formula: C19H13NO4
Molecular Weight: 319.3 g/mol

Diphenyl pyridine-2,6-dicarboxylate

CAS No.: 10448-12-1

Cat. No.: VC21305237

Molecular Formula: C19H13NO4

Molecular Weight: 319.3 g/mol

* For research use only. Not for human or veterinary use.

Diphenyl pyridine-2,6-dicarboxylate - 10448-12-1

Specification

CAS No. 10448-12-1
Molecular Formula C19H13NO4
Molecular Weight 319.3 g/mol
IUPAC Name diphenyl pyridine-2,6-dicarboxylate
Standard InChI InChI=1S/C19H13NO4/c21-18(23-14-8-3-1-4-9-14)16-12-7-13-17(20-16)19(22)24-15-10-5-2-6-11-15/h1-13H
Standard InChI Key HGRACXZSQPEEPI-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OC(=O)C2=NC(=CC=C2)C(=O)OC3=CC=CC=C3
Canonical SMILES C1=CC=C(C=C1)OC(=O)C2=NC(=CC=C2)C(=O)OC3=CC=CC=C3

Introduction

Chemical Identity and Structural Properties

Diphenyl pyridine-2,6-dicarboxylate is a chemical compound characterized by a pyridine core with carboxylate groups at the 2 and 6 positions, each bonded to a phenyl group through an ester linkage. This molecular architecture creates a distinctive chemical entity with specific reactivity patterns and applications. The compound is also known by alternative nomenclature such as pyridine-2,6-dicarboxylic acid diphenyl ester or dipicolinic acid diphenyl ester, reflecting its structural components and chemical relationships.

Physical and Chemical Parameters

The compound possesses well-defined chemical characteristics that determine its behavior in various chemical environments. The following table summarizes the essential physical and chemical parameters of diphenyl pyridine-2,6-dicarboxylate:

ParameterValue
CAS Number10448-12-1
Molecular FormulaC₁₉H₁₃NO₄
Molecular Weight319.3 g/mol
IUPAC NameDiphenyl pyridine-2,6-dicarboxylate
Standard InChIInChI=1S/C19H13NO4/c21-18(23-14-8-3-1-4-9-14)16-12-7-13-17(20-16)19(22)24-15-10-5-2-6-11-15/h1-13H
Standard InChIKeyHGRACXZSQPEEPI-UHFFFAOYSA-N
SMILESC1=CC=C(C=C1)OC(=O)C2=NC(=CC=C2)C(=O)OC3=CC=CC=C3

The structural characteristics of diphenyl pyridine-2,6-dicarboxylate define its chemical behavior and reactivity. The pyridine core contributes to the compound's basic properties, while the carboxylate groups enable various reactions and interactions with other chemicals and biological systems.

Synthesis and Preparation Methods

Diphenyl pyridine-2,6-dicarboxylate can be synthesized using pyridine-2,6-dicarboxylic acid as a key precursor. This starting material serves as a versatile platform for generating various derivatives through chemical transformations. The synthesis typically involves esterification reactions between the carboxylic acid groups of pyridine-2,6-dicarboxylic acid and phenol, resulting in the formation of the desired diphenyl ester product.

Synthetic Pathway

The general synthetic approach follows established esterification protocols, which may include:

  • Activation of the carboxylic acid groups of pyridine-2,6-dicarboxylic acid using reagents such as thionyl chloride or other activating agents

  • Reaction of the activated acid with phenol in the presence of a suitable base to facilitate the esterification process

  • Purification of the final product through crystallization, column chromatography, or other separation techniques

This synthetic strategy provides access to high-purity diphenyl pyridine-2,6-dicarboxylate suitable for various applications in research and development contexts.

Applications and Research Significance

Diphenyl pyridine-2,6-dicarboxylate demonstrates potential applications across multiple scientific disciplines. Its structural features make it particularly valuable in several research areas with practical implications.

Coordination Chemistry Applications

The pyridine-2,6-dicarboxylate core structure has been extensively studied in coordination chemistry due to its ability to form stable complexes with various metal ions. The diphenyl ester derivative maintains this coordination capacity while introducing additional steric and electronic effects from the phenyl groups. These properties potentially enable the creation of novel metal complexes with unique catalytic or structural properties.

Molecular Switches and Functional Materials

The structural features of diphenyl pyridine-2,6-dicarboxylate make it a candidate for application in molecular switches and functional materials. The pyridine core can participate in protonation-deprotonation processes, while the phenyl ester groups introduce configurational possibilities that could be exploited in stimuli-responsive systems.

Physicochemical Properties and QSPR Studies

Diphenyl pyridine-2,6-dicarboxylate has been included in studies examining quantitative structure-property relationships (QSPR) of non-cyclic polyethers, providing valuable insights into its physicochemical behavior.

Lipophilicity and Related Parameters

The lipophilicity of a compound, often expressed as ClogP (calculated logarithm of the partition coefficient), represents a crucial parameter in predicting its behavior in biological systems and its potential pharmaceutical applications. For diphenyl pyridine-2,6-dicarboxylate, research has determined a ClogP value of 3.007, indicating moderate lipophilicity .

Topological Indices and Structural Descriptors

Topological indices offer mathematical representations of molecular structure that can be correlated with various physical and chemical properties. The following table presents the topological indices determined for diphenyl pyridine-2,6-dicarboxylate in QSPR studies:

Topological IndexValue
nBnz (number of benzene rings)2
D/D (Dmin/Dmax ratio)177.123
0χ (zero-order connectivity index)16.778
0χAv (average connectivity index)0.524
nCl (number of chlorine atoms)0
S2k (kappa shape index)7.425
3χA (third-order connectivity index)0.196
Wms (Wiener index)706.304
P2 (polarity number)34

These topological indices have been utilized in developing predictive models for various properties, including lipophilicity, which is important for understanding the compound's potential interactions with biological systems and its behavior in different chemical environments .

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